Vitexin 2''-O-p-coumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

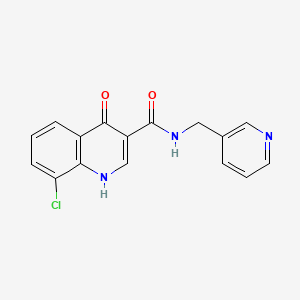

Vitexin 2’'-O-p-coumarate is a compound of the flavonoid class isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek . It has been found to promote 2BS cell proliferation induced by H2O2 .

Synthesis Analysis

The synthesis of Vitexin and its derivatives has been a subject of research. A review article discusses the isolation of analogs of vitexin and isovitexin from diverse bioresources . Another study discusses the enzymatic synthesis of vitexin glucosides .Molecular Structure Analysis

Vitexin 2’'-O-p-coumarate has a molecular formula of C30H26O12 . The molecule contains a total of 72 bonds, including 46 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, 3 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis

Vitexin and its derivative vitexin-2’'-O-p-trans-coumarate have been found to have anti-ROS protective influence against H2O2-mediated oxidative injury, sensitive in neutralizing free oxygen radical, and also offer protection to the antioxidant enzymes .Physical And Chemical Properties Analysis

Vitexin 2’'-O-p-coumarate has a molecular weight of 578.53 . It appears as a yellow powder . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Antioxidant Activity

Vitexin 2’'-O-p-coumarate demonstrates potent antioxidant properties. It effectively scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases .

Cell Proliferation Enhancement

Studies indicate that Vitexin 2’'-O-p-coumarate promotes cell proliferation, particularly in 2BS cells induced by hydrogen peroxide (H2O2). This property may have implications for tissue regeneration and wound healing .

Anti-Inflammatory Effects

Vitexin 2’'-O-p-coumarate exhibits anti-inflammatory activity by modulating inflammatory pathways. It could be valuable in managing chronic inflammatory conditions and associated disorders .

Anticancer Potential

Research suggests that Vitexin 2’'-O-p-coumarate possesses anticancer properties. It inhibits tumor cell growth, induces apoptosis, and suppresses metastasis. Investigations are ongoing to explore its efficacy against specific cancer types .

Cardiovascular Health

Vitexin 2’'-O-p-coumarate has antihypertensive effects and may contribute to cardiovascular health. It helps regulate blood pressure and supports overall heart function .

Gastrointestinal Protection

The stability of Vitexin 2’'-O-p-coumarate in acidic and neutral pH media suggests its potential to withstand the harsh gastrointestinal (GI) environment. Encapsulation in chitosan nanoparticles enhances its bioaccessibility, making it suitable for oral delivery .

Mécanisme D'action

Target of Action

Vitexin 2’'-O-p-coumarate is a flavonoid compound that primarily targets 2BS cells . These cells are a type of fibroblast, which are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of connective tissues.

Mode of Action

The compound interacts with its target cells by promoting their proliferation . This interaction is particularly potent when the cells are induced by H2O2, a reactive oxygen species . This suggests that Vitexin 2’'-O-p-coumarate may have antioxidant properties, as it appears to counteract the oxidative stress caused by H2O2.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may be well-absorbed in the body due to the lipophilic nature of DMSO

Result of Action

The primary result of Vitexin 2’'-O-p-coumarate’s action is the promotion of 2BS cell proliferation, particularly under conditions of oxidative stress . This could potentially lead to enhanced wound healing and tissue repair, given the role of 2BS cells in these processes.

Action Environment

The action of Vitexin 2’‘-O-p-coumarate is influenced by the presence of H2O2, suggesting that oxidative stress in the cellular environment enhances its activity . Other environmental factors that could influence the action, efficacy, and stability of Vitexin 2’'-O-p-coumarate are currently unknown and would be a valuable direction for future research.

Safety and Hazards

Orientations Futures

Vitexin and its derivatives have been extensively studied for their pharmacological relevance in diabetes mellitus . The data collected hint at their potential for controlling diabetes mellitus and its complications, providing a deeper understanding of their actions and serving as a catalyst for clinical trials and application research .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGOEBQRHWKKJH-HORBVDEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin 2''-O-p-coumarate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)

![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)

![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)

![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)